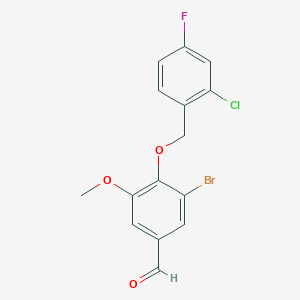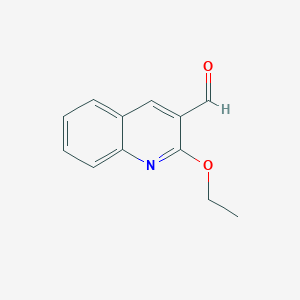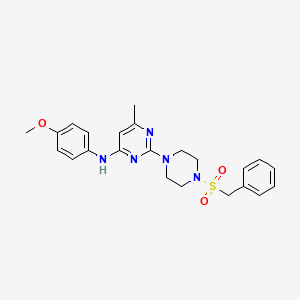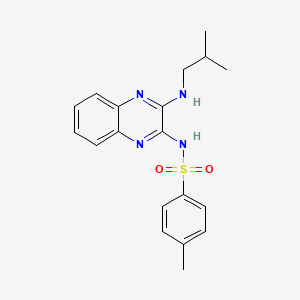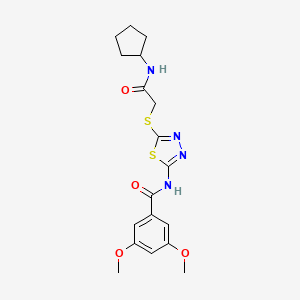
(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H22ClFN2O3 and its molecular weight is 404.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential as Pesticides
Compounds similar to "(E)-2-(2-chloro-6-fluorophenyl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide" have been characterized by X-ray powder diffraction and identified as potential pesticides. N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share some structural similarities, such as chloro and fluoro substituents, have been explored for their pesticidal properties, demonstrating the relevance of these compounds in agricultural chemistry (Olszewska et al., 2011).
Anticancer Activity
Novel fluoro-substituted benzo[b]pyrans, structurally related to the given compound through their fluorine substitution and potential interaction with biological systems, have demonstrated anti-lung cancer activity. These compounds, upon undergoing specific reactions, yielded derivatives with significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
Bioactive Compound Synthesis
The synthesis and pharmacological evaluation of compounds involving furan-2-yl and piperazine structures, similar to the target molecule, have been conducted. These studies aimed at producing novel derivatives with potential antidepressant and antianxiety activities, showcasing the compound's relevance in medicinal chemistry for developing new therapeutic agents (Kumar et al., 2017).
Environmental and Health Implications
The metabolism of chloroacetamide herbicides, which share functional groups with the target compound, has been studied in human and rat liver microsomes. Understanding the metabolic pathways of these structurally related compounds is crucial for assessing their environmental impact and potential health risks. The study highlights differences in metabolism between species, which is essential for evaluating the safety and ecological effects of such chemicals (Coleman et al., 2000).
Molecular Interactions and Drug Design
Research on paracetamol derivatives, incorporating elements like piperidine, has focused on their synthesis, structural analysis through single-crystal XRD, and interactions with DNA/BSA. These studies are foundational for drug design, providing insights into the molecular interactions critical for developing new pharmacologically active compounds (Raj, 2020).
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O3/c22-18-4-1-5-19(23)17(18)13-20(26)24-14-15-8-10-25(11-9-15)21(27)7-6-16-3-2-12-28-16/h1-7,12,15H,8-11,13-14H2,(H,24,26)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCAICNUFALDDB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)CC2=C(C=CC=C2Cl)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(3-fluorophenyl)-7-methyl-2-(methylsulfanyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2554497.png)
![benzo[d][1,3]dioxol-5-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2554498.png)

![Ethyl 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2554500.png)
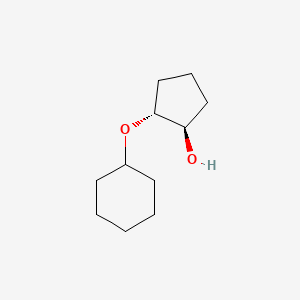
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)
